2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Analytical Method Development Quality Control Pharmaceutical Impurity Profiling

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (CAS 63659-17-6), also known as Betaxolol EP Impurity C or Betaxolol Oxirane Analog, is a terminal epoxide intermediate and a specified impurity in the synthesis of the β₁-selective adrenergic blocker betaxolol. It is an aromatic ether containing a reactive oxirane ring, with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 63659-17-6
Cat. No. B139455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
CAS63659-17-6
Synonyms2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane;  Betaxolol Imp. C (EP); 
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC1COCCC2=CC=C(C=C2)OCC3CO3
InChIInChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2
InChIKeyDQRZXLUCRJNWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 63659-17-6: Procurement-Grade Betaxolol EP Impurity C (Oxirane Analog) for Analytical and Regulatory Applications


2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (CAS 63659-17-6), also known as Betaxolol EP Impurity C or Betaxolol Oxirane Analog, is a terminal epoxide intermediate and a specified impurity in the synthesis of the β₁-selective adrenergic blocker betaxolol . It is an aromatic ether containing a reactive oxirane ring, with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol [1]. This compound is recognized by the European Pharmacopoeia (EP) as a critical marker for process control, serving as a reference standard for analytical method development, method validation, and quality control during the manufacture of betaxolol active pharmaceutical ingredient (API) and finished drug products [2].

Why Generic Substitution of CAS 63659-17-6 Fails in Regulated Betaxolol Impurity Profiling


In the context of betaxolol manufacturing, generic substitution of the specified EP Impurity C (CAS 63659-17-6) with a structurally similar epoxide or an alternative impurity reference standard is not scientifically or regulatorily defensible. This compound is a process-specific byproduct whose formation and control are intrinsically linked to the synthetic route involving epichlorohydrin condensation [1]. Its distinct oxirane ring confers a unique reactivity profile, including susceptibility to nucleophilic ring-opening, which directly influences degradation pathways and stability assessments [2]. Using a non-pharmacopoeial analog risks inaccurate quantification, failed system suitability tests in HPLC methods, and ultimately non-compliance with ICH Q3A/B guidelines, which mandate the identification and control of specified impurities at defined thresholds .

Product-Specific Quantitative Evidence for CAS 63659-17-6 in Betaxolol Analytical Control


HPLC Purity and Impurity Control: Benchmarking CAS 63659-17-6 Against Non-Pharmacopoeial Sources

Commercial reference standards for CAS 63659-17-6 are supplied with a certified purity of ≥95.0% as determined by HPLC . In contrast, non-certified material from generic chemical suppliers typically lacks a validated purity assignment or a Certificate of Analysis (CoA) traceable to a pharmacopoeial monograph. The pharmacopoeial-grade material is further characterized by orthogonal techniques including LC-MS and NMR to confirm structural identity and rule out co-eluting impurities, which is not a standard offering for generic research-grade epoxides [1].

Analytical Method Development Quality Control Pharmaceutical Impurity Profiling

Structural Confirmation: Distinguishing CAS 63659-17-6 from Co-Eluting Isomeric Impurities

CAS 63659-17-6 can be unequivocally identified and distinguished from other betaxolol-related impurities (e.g., Impurity A, Impurity B) through its unique mass spectral fragmentation pattern. LC-ESI/MS analysis of betaxolol impurity mixtures reveals a distinct protonated molecular ion [M+H]⁺ at m/z 249.1 for this epoxide, with diagnostic fragment ions corresponding to the loss of the oxirane ring and the cyclopropylmethoxyethyl side chain [1]. This is in direct contrast to the primary amine-containing impurities (e.g., Impurity B), which exhibit strong [M+H]⁺ signals at different m/z values (e.g., m/z 268.2) due to their basic nitrogen [2].

Analytical Method Validation Structure Elucidation LC-MS/MS

Role as a Critical Chiral Intermediate: CAS 63659-17-6 vs. Alternative Betaxolol Intermediates

CAS 63659-17-6 serves as the direct racemic epoxide intermediate in the synthesis of betaxolol, formed by the condensation of 4-(2-cyclopropylmethoxyethyl)phenol with epichlorohydrin [1]. This specific intermediate is the substrate for Jacobsen's Hydrolytic Kinetic Resolution (HKR), a method that enables the production of enantiomerically pure (S)-betaxolol with >99% enantiomeric excess (ee) [2]. Alternative synthetic intermediates, such as the corresponding halohydrin or other protected forms, are not amenable to this direct catalytic resolution step, thereby offering an inferior route to high-optical purity API.

Asymmetric Synthesis Process Chemistry Enantiomeric Purity

Defined Research and Industrial Scenarios for Procuring CAS 63659-17-6


Development and Validation of Stability-Indicating HPLC Methods for Betaxolol API

Analytical R&D laboratories within generic pharmaceutical companies require CAS 63659-17-6 as a primary reference standard to develop and validate a stability-indicating HPLC method for betaxolol drug substance. As an EP-specified impurity with a known purity of ≥95% , it is used to establish system suitability criteria, determine relative response factors (RRF), and quantify this specific process-related impurity in stability batches, as mandated by ICH Q1A(R2) guidelines.

Quality Control (QC) Release Testing of Betaxolol Batches per EP Monograph

QC departments in API manufacturing facilities must procure EP-grade Impurity C standard (CAS 63659-17-6) to perform routine batch release testing. The standard is used to prepare spiked samples and standard solutions for HPLC analysis, ensuring that the impurity level in the betaxolol API batch is below the acceptance criterion defined in the European Pharmacopoeia monograph [1]. Failure to use the correct reference standard would invalidate the analytical results and risk non-compliance during regulatory inspections.

Optimization of Enantioselective Synthesis of (S)-Betaxolol via Hydrolytic Kinetic Resolution

Process chemistry groups focused on chiral synthesis use CAS 63659-17-6 as the key starting material for Jacobsen's Hydrolytic Kinetic Resolution (HKR) to produce (S)-betaxolol with >99% ee [2]. The procurement of this specific racemic epoxide intermediate is essential for achieving high enantiomeric purity and yield, directly impacting the cost-of-goods (COGS) and the optical purity profile of the final API, which is a critical quality attribute (CQA) for chiral drugs.

Investigation of Degradation Pathways and Forced Degradation Studies

Stability and formulation scientists procure CAS 63659-17-6 to conduct forced degradation studies on betaxolol drug products. Its reactive oxirane ring makes it a key marker for chemical instability [3]. By spiking the drug product with this impurity and subjecting it to stress conditions (heat, humidity, oxidation), scientists can track its conversion to secondary degradation products and establish a robust control strategy for the drug's shelf-life, directly addressing regulatory requirements for impurity fate and safety assessment.

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